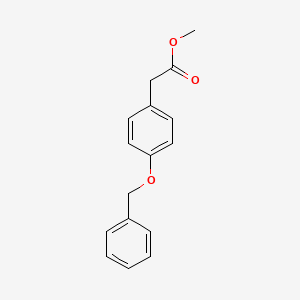

Methyl 2-(4-(benzyloxy)phenyl)acetate

Vue d'ensemble

Description

Methyl 2-(4-(benzyloxy)phenyl)acetate is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . It is a white to yellow to brown solid that is used in various fields of scientific research and industry . This compound is known for its versatility in synthesizing a variety of organic molecules and studying the biochemical and physiological effects of compounds on living organisms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-(4-(benzyloxy)phenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-(benzyloxy)phenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(4-(benzyloxy)phenyl)acetate undergoes various chemical reactions, including:

Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenylacetates.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 2-(4-(benzyloxy)phenyl)acetate serves as an important intermediate in the synthesis of complex organic molecules and natural products. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts benzyloxy groups to aldehydes or acids | Potassium permanganate, chromium trioxide |

| Reduction | Converts ester to alcohol | Lithium aluminum hydride, sodium borohydride |

| Substitution | Replaces benzyloxy groups with other functional groups | Sodium hydride, potassium tert-butoxide |

Biological Applications

Research indicates that this compound exhibits potential biological activity, particularly as an enzyme inhibitor. It has been studied for its ability to inhibit enzymes such as aldehyde reductase and aldose reductase, which are implicated in diabetic complications. The mechanism typically involves binding to the active site of these enzymes, thus preventing substrate interaction and inhibiting enzymatic activity .

Case Study: Enzyme Inhibition

In a study examining its effect on aldose reductase, this compound demonstrated significant inhibitory activity, suggesting potential therapeutic applications in managing diabetes. The compound's interactions were analyzed through kinetic studies, revealing a competitive inhibition mechanism.

Medicinal Chemistry

The compound has been investigated for its potential use in drug development and pharmaceutical synthesis. Its ability to modify biological pathways makes it a candidate for further research into therapeutic agents targeting metabolic diseases.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Diabetes Management | Inhibits key enzymes involved in glucose metabolism |

| Antifungal Activity | Exhibited fungicidal properties in agricultural studies |

| Specialty Chemicals | Utilized in the production of fine chemicals |

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its versatility allows for large-scale production processes that maintain high purity levels .

Mécanisme D'action

The mechanism by which Methyl 2-(4-(benzyloxy)phenyl)acetate exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it interacts with the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparaison Avec Des Composés Similaires

Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate: Used as a corrosion inhibitor.

Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates: Important intermediates in the synthesis of biologically active compounds.

2-Methyl-4-phenyl-2-butyl acetate: Studied as a fragrance material.

Uniqueness: Methyl 2-(4-(benzyloxy)phenyl)acetate is unique due to its versatile applications in various fields, including its use as a building block in organic synthesis, its role in studying biochemical effects, and its potential as an enzyme inhibitor . Its structural features, such as the benzyloxy group, contribute to its reactivity and functionality in different chemical reactions .

Activité Biologique

Methyl 2-(4-(benzyloxy)phenyl)acetate (CAS No. 68641-16-7) is an organic compound with promising biological activities that are of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural features:

- Molecular Formula : C₁₆H₁₈O₃

- Molecular Weight : Approximately 270.32 g/mol

- Functional Groups : Contains an ester group and a benzyloxy substituent, which enhances its lipophilicity and biological activity.

The presence of the benzyloxy group is particularly significant as it may influence the compound's ability to penetrate biological membranes, including the blood-brain barrier, thus enhancing its therapeutic potential in neurological contexts .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes such as aldehyde reductase and aldose reductase, which are implicated in diabetic complications. This inhibition may play a crucial role in managing conditions like diabetic neuropathy by reducing harmful metabolic byproducts .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially modulating neurotransmitter systems and influencing synaptic plasticity. This makes it a candidate for further exploration in treating neurodegenerative diseases .

- Anti-inflammatory Activity : There are indications that this compound may exhibit anti-inflammatory effects, which could be beneficial in various inflammatory conditions .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Enzyme Inhibition Assays : In vitro assays demonstrated that this compound effectively inhibits aldose reductase, with IC₅₀ values indicating significant potency against this target .

- Neuroprotective Studies : In cellular models, the compound displayed protective effects against oxidative stress-induced cell death, suggesting a potential mechanism for its neuroprotective activity.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Diabetic Models : Animal studies using streptozotocin-induced diabetic rats showed that systemic administration of the compound reduced retinal vascular leakage, a key factor in diabetic retinopathy, indicating its potential utility in managing diabetic complications .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS No. | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate | 123456-78-9 | 0.030 | Aldose reductase inhibitor |

| Compound A91 | N/A | <5 | PPARα agonist |

| Benzyloxy Chalcone B10 | N/A | 0.030 | hMAO-B inhibitor |

This table highlights the potency of this compound relative to other compounds with similar structures and biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 2-(4-(benzyloxy)phenyl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification of 2-(4-(benzyloxy)phenyl)acetic acid using methanol and a catalytic acid (e.g., concentrated H₂SO₄) under reflux. For optimization, adjust reaction time (4–6 hours), stoichiometry (1:20 molar ratio of acid to methanol), and temperature (60–80°C). Post-reaction, isolate the product via ice-water quenching, filtration, and recrystallization from ethanol to improve purity . Monitor by TLC or HPLC to confirm completion.

Q. How can researchers ensure purity and characterize the compound post-synthesis?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or methanol) is recommended. Characterization should include:

- NMR (¹H/¹³C) to confirm ester and benzyloxy group signals.

- FTIR for carbonyl (C=O, ~1740 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.

- HPLC with a C18 column (UV detection at 254 nm) to assess purity (>95%) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store separately from oxidizing agents at 2–8°C.

- Dispose of waste via licensed chemical disposal services, as improper handling may release toxic byproducts .

Advanced Research Questions

Q. How can multi-step synthesis pathways for structural analogs of this compound be optimized to minimize side reactions?

- Methodological Answer : For analogs like Methyl 2-[2-(benzyloxy)phenyl]acetate, employ orthogonal protecting groups (e.g., benzyl for phenolic OH) and stepwise coupling. Use mild bases (e.g., K₂CO₃) during etherification to avoid ester hydrolysis. Monitor intermediates via LC-MS to detect early-stage impurities. For example, p-toluenesulfonic acid-catalyzed cyclization in xylene under Dean-Stark conditions can improve yield (73%) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Methodological Answer : Contradictions often arise from rotamers (ester groups) or residual solvents. Solutions include:

- Variable-temperature NMR to identify dynamic processes.

- COSY/HSQC to assign overlapping signals.

- Crystallography (if crystals form) to confirm spatial arrangement, as seen in related compounds with C–H···π interactions .

Q. How can this compound be utilized in drug delivery systems or enzyme interaction studies?

- Methodological Answer : The benzyloxy group enhances lipophilicity, making it suitable for:

- Prodrug design : Ester hydrolysis in vivo releases the active carboxylic acid.

- Enzyme binding assays : Use surface plasmon resonance (SPR) to measure affinity for targets like hydrolases.

- Complexation studies : Explore interactions with cyclodextrins via phase-solubility analysis to improve bioavailability .

Q. What advanced techniques are recommended for analyzing degradation products under stressed conditions?

- Methodological Answer : Subject the compound to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress. Analyze degradants via:

- UPLC-QTOF-MS to identify fragment ions and propose degradation pathways.

- Forced degradation kinetics : Fit data to first-order models to predict shelf-life .

Q. Methodological Notes

- Synthesis Optimization : Adjust solvent polarity (e.g., switch from methanol to ethanol) to improve yields in sterically hindered reactions .

- Data Validation : Cross-reference spectral data with computational tools (e.g., ChemDraw Predict) to verify assignments .

- Safety Compliance : Follow GHS guidelines for labeling and SDS documentation, emphasizing hazards like skin irritation .

Propriétés

IUPAC Name |

methyl 2-(4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)11-13-7-9-15(10-8-13)19-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWFDISHMBDYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373464 | |

| Record name | Methyl 4-benzyloxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68641-16-7 | |

| Record name | Methyl 4-benzyloxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-(4-BENZYLOXYPHENYL)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.